molecular formula C23H22FN3O2 B3004280 [4-(2-fluorophenyl)piperazino][4-(2-methylbenzoyl)-1H-pyrrol-2-yl]methanone CAS No. 439120-85-1

[4-(2-fluorophenyl)piperazino][4-(2-methylbenzoyl)-1H-pyrrol-2-yl]methanone

Cat. No.: B3004280
CAS No.: 439120-85-1
M. Wt: 391.446
InChI Key: VVSMPQDQMVKJRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(2-fluorophenyl)piperazino][4-(2-methylbenzoyl)-1H-pyrrol-2-yl]methanone: is a complex organic compound characterized by the presence of a fluorophenyl group, a piperazine ring, and a methylbenzoyl-pyrrole moiety

Properties

IUPAC Name

[5-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-pyrrol-3-yl]-(2-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O2/c1-16-6-2-3-7-18(16)22(28)17-14-20(25-15-17)23(29)27-12-10-26(11-13-27)21-9-5-4-8-19(21)24/h2-9,14-15,25H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSMPQDQMVKJRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CNC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(2-fluorophenyl)piperazino][4-(2-methylbenzoyl)-1H-pyrrol-2-yl]methanone typically involves multi-step organic reactionsThe final step involves the coupling of the piperazine derivative with the methylbenzoyl-pyrrole moiety under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Chemistry: In chemistry, [4-(2-fluorophenyl)piperazino][4-(2-methylbenzoyl)-1H-pyrrol-2-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays .

Medicine: In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development .

Industry: In industrial applications, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds .

Mechanism of Action

The mechanism of action of [4-(2-fluorophenyl)piperazino][4-(2-methylbenzoyl)-1H-pyrrol-2-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

  • [4-(2-chlorophenyl)piperazino][4-(2-methylbenzoyl)-1H-pyrrol-2-yl]methanone
  • [4-(2-bromophenyl)piperazino][4-(2-methylbenzoyl)-1H-pyrrol-2-yl]methanone
  • [4-(2-iodophenyl)piperazino][4-(2-methylbenzoyl)-1H-pyrrol-2-yl]methanone

Comparison: Compared to its analogs, [4-(2-fluorophenyl)piperazino][4-(2-methylbenzoyl)-1H-pyrrol-2-yl]methanone is unique due to the presence of the fluorine atom, which can influence its chemical reactivity and biological activity. The fluorine atom may enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound for research and development .

Biological Activity

The compound [4-(2-fluorophenyl)piperazino][4-(2-methylbenzoyl)-1H-pyrrol-2-yl]methanone is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores various aspects of its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine moiety substituted with a fluorophenyl group and a pyrrole ring linked to a benzoyl group. This structural arrangement is significant for its interaction with biological targets.

Research indicates that compounds with similar structures often exhibit their biological effects through modulation of specific receptors or enzymes. For instance, the piperazine structure is known for its ability to interact with neurotransmitter receptors, including serotonin and dopamine receptors, which are crucial in the treatment of psychiatric disorders.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Description Reference
Enzyme Inhibition The compound may inhibit enzymes related to the endocannabinoid system, such as MAGL (Monoacylglycerol lipase), showing potential for pain management and anti-inflammatory effects.
Anticancer Activity Exhibits antiproliferative effects on various cancer cell lines, indicating potential as an anticancer agent. IC50 values suggest significant efficacy against certain types of cancer.
Neuropharmacological Effects Potential interactions with serotonin and dopamine receptors suggest applications in treating mood disorders and schizophrenia.
Antimicrobial Properties Preliminary studies indicate possible antimicrobial activity, although further research is needed to confirm these findings.General knowledge

Case Studies

  • Anticancer Activity : A study evaluated the effects of related benzoylpiperidine derivatives on human cancer cell lines. The compound demonstrated IC50 values ranging from 7.9 to 92 µM across different cell types, indicating its potential as an anticancer agent .
  • Neuropharmacological Studies : Research on similar piperazine derivatives highlighted their affinity for serotoninergic receptors (5-HT2A) and dopaminergic receptors (D1, D2). These interactions suggest that the compound could be developed for neuroleptic applications with reduced side effects compared to traditional antipsychotics .
  • Enzyme Inhibition Studies : In vitro assays have shown that compounds structurally similar to this compound can effectively inhibit MAGL, providing insights into their potential therapeutic roles in pain relief and inflammation control .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.